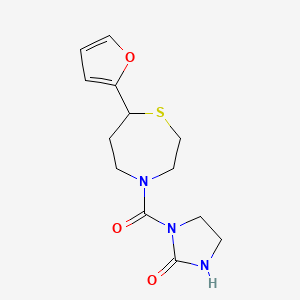![molecular formula C17H23N5O B2922379 4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine CAS No. 2380143-67-7](/img/structure/B2922379.png)
4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring structures. The pyrimidine rings can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyrimidine and isobutyraldehyde. The piperidine ring is often introduced through a cyclization reaction involving a suitable diamine and a dihalide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Common solvents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
化学反应分析
Types of Reactions
4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
Similar Compounds
- **4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(methyl)pyrimidine
- **4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(ethyl)pyrimidine
- **4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(butyl)pyrimidine
Uniqueness
The uniqueness of 4-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position of the pyrimidine ring enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development.
属性
IUPAC Name |
4-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12(2)16-18-7-4-15(21-16)22-8-5-14(6-9-22)23-17-19-10-13(3)11-20-17/h4,7,10-12,14H,5-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAZDZKVILHOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
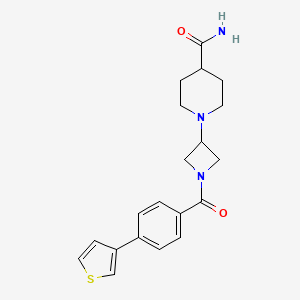
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)
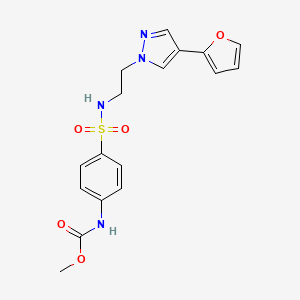
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2922302.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)
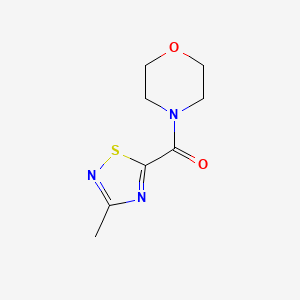
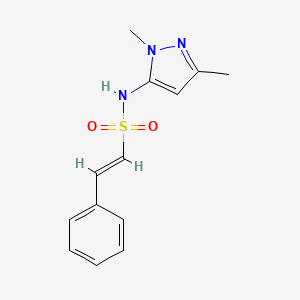
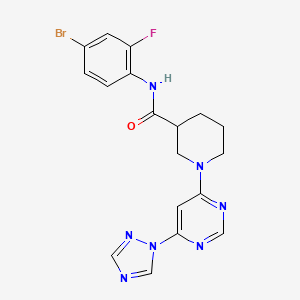
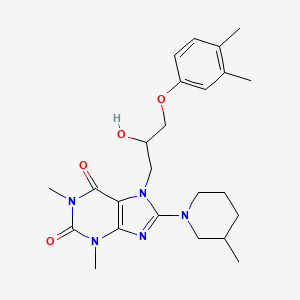
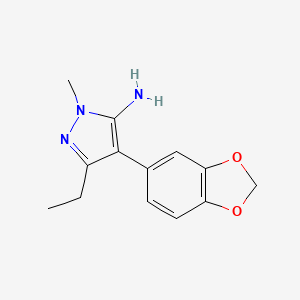
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
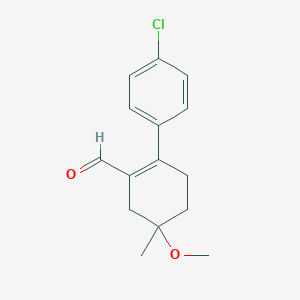
![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
